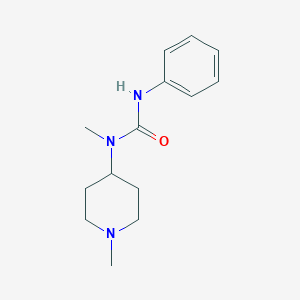
5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine, also known as ETTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ETTA is a heterocyclic compound that contains a sulfur atom, two nitrogen atoms, and an ethylsulfonyl group. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in drug development and other areas.
作用機序
The mechanism of action of 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine is not fully understood, but studies have suggested that it induces apoptosis (programmed cell death) in cancer cells through the activation of caspases. 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine has also been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects:
5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine has been shown to have a low toxicity profile in animal studies, with no significant adverse effects observed at therapeutic doses. However, further studies are needed to fully understand the biochemical and physiological effects of 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine.
実験室実験の利点と制限
One advantage of using 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine in lab experiments is its high potency against cancer cells, which allows for lower doses to be used compared to other anticancer agents. However, 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine's mechanism of action is not fully understood, which may limit its potential applications in drug development.
将来の方向性
There are several future directions for research on 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine. One area of interest is the development of 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine derivatives with improved potency and selectivity against cancer cells. Another area of research is the investigation of 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine's potential as an anti-inflammatory agent, particularly in the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine and its potential applications in drug development.
合成法
5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine can be synthesized through various methods, including the reaction of 2-amino-1,3,4-thiadiazole with ethylsulfonyl chloride in the presence of a base. Another method involves the reaction of 2-amino-1,3,4-thiadiazole with ethylsulfonyl isocyanate. These methods have been optimized to yield high purity 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine.
科学的研究の応用
5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine has been studied for its potential applications in drug development, particularly as an anticancer agent. Studies have shown that 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine exhibits potent cytotoxicity against various cancer cell lines, including lung, colon, and breast cancer cells. 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models.
特性
製品名 |
5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine |
|---|---|
分子式 |
C4H7N3O2S2 |
分子量 |
193.3 g/mol |
IUPAC名 |
5-ethylsulfonyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C4H7N3O2S2/c1-2-11(8,9)4-7-6-3(5)10-4/h2H2,1H3,(H2,5,6) |
InChIキー |
NGDMEHKMIPBRDA-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)C1=NN=C(S1)N |
正規SMILES |
CCS(=O)(=O)C1=NN=C(S1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({3-[(5Z)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B256603.png)
![5-(2-Methyl-3-phenyl-2-propenylidene)-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256604.png)
![Ethyl 4-{3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B256606.png)
![(5Z)-5-(3,4-dimethoxybenzylidene)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256607.png)
![N-{2-nitrophenyl}-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256610.png)


![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide](/img/structure/B256616.png)
![9-hydroxy-N'-[(E)-indol-3-ylidenemethyl]fluorene-9-carbohydrazide](/img/structure/B256617.png)
![N'-[3-(2-furyl)acryloyl]-4-nitrobenzohydrazide](/img/structure/B256619.png)

![2-Amino-4-(cyanomethyl)-6-[(4-methylphenyl)amino]pyridine-3,5-dicarbonitrile](/img/structure/B256626.png)
![Diethyl 5-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B256627.png)
